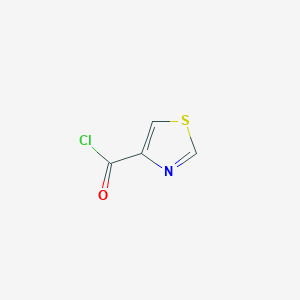

1,3-Thiazole-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECMELMYALUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574605 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3745-79-7 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Thiazole-4-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unsung Hero of Medicinal Chemistry Scaffolding

In the vast armamentarium of synthetic chemistry, certain reagents, while not household names, are the silent workhorses that enable the construction of complex and life-saving molecules. 1,3-Thiazole-4-carbonyl chloride is one such entity. As a bifunctional molecule, it elegantly combines the privileged thiazole scaffold—a common feature in numerous pharmaceuticals—with a highly reactive acyl chloride. This unique combination makes it an invaluable building block for medicinal chemists seeking to introduce the thiazole moiety into new drug candidates. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its practical applications in the synthesis of bioactive compounds, thereby empowering researchers to leverage its full potential in the pursuit of novel therapeutics.

Section 1: Core Chemical and Physical Properties

This compound is a reactive chemical intermediate, and as such, its properties are of paramount importance for its handling, storage, and use in synthesis. While extensive experimental data for the isolated compound is not always readily available in the public domain due to its reactive nature, we can compile its known characteristics and draw comparisons with closely related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 3745-79-7 | [1] |

| Molecular Formula | C₄H₂ClNOS | [1] |

| Molecular Weight | 147.58 g/mol | [1] |

| Appearance | Expected to be a solid or liquid | Based on analogous acyl chlorides. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of acyl chlorides. |

| Stability | Moisture-sensitive. Decomposes in the presence of water. | General reactivity of acyl chlorides.[2] |

Spectroscopic Signature: The Fingerprint of a Molecule

Definitive characterization of this compound is crucial for confirming its identity and purity after synthesis. While a dedicated public spectral database for this specific compound is sparse, we can predict its expected spectroscopic features based on the known spectra of the 1,3-thiazole core and the influence of the carbonyl chloride group.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons on the thiazole ring. The proton at the C5 position will likely be a singlet, and the proton at the C2 position will also be a singlet, both shifted downfield due to the electron-withdrawing nature of the carbonyl chloride and the heteroatoms in the ring. For reference, the protons on the parent 1,3-thiazole appear at approximately 8.9 ppm (H2) and 7.5 ppm (H5 and H4). The C4-proton is absent in the target molecule.[3]

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the three carbons of the thiazole ring and the carbonyl carbon. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the thiazole ring will also exhibit distinct shifts, with the C4 carbon (attached to the carbonyl chloride) being significantly deshielded. For comparison, the carbons in 1,3-thiazole-4-carbonitrile appear at δ 157.4, 133.6, and 125.9 ppm.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically found in the region of 1750-1815 cm⁻¹. Additional bands corresponding to the C=N and C-S stretching vibrations of the thiazole ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) and one sulfur atom.

Section 2: Synthesis and Handling

The most common and practical laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-thiazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

The "Why": Causality in Reagent Selection

The choice of thionyl chloride is a classic example of strategic reagent selection in organic synthesis. Here's the rationale:

-

High Reactivity: Thionyl chloride readily converts carboxylic acids to acyl chlorides under relatively mild conditions.

-

Irreversible Reaction: The byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Clean Workup: The volatility of the byproducts and any excess reagent simplifies the isolation of the desired acyl chloride, which can often be purified by distillation or by simply removing the volatiles under vacuum.

The mechanism of this reaction involves the initial formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group of the carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[4][5]

CarboxylicAcid [label="1,3-Thiazole-4-carboxylic acid"]; ThionylChloride [label="SOCl₂"]; Intermediate [label="Chlorosulfite Intermediate", fillcolor="#FBBC05"]; AcylChloride [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="SO₂ + HCl (gases)"];

CarboxylicAcid -> Intermediate [label="+ SOCl₂"]; Intermediate -> AcylChloride [label="+ Cl⁻"]; Intermediate -> Byproducts [label="elimination"];

caption [label="Mechanism of Acyl Chloride Formation", shape=plaintext, fontsize=12]; }

Caption: Mechanism of Acyl Chloride Formation.Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[6][7]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials:

-

1,3-Thiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reaction: To the flask, add 1,3-thiazole-4-carboxylic acid (1 equivalent). Add anhydrous toluene or DCM as a solvent (approximately 5-10 mL per gram of carboxylic acid).

-

Reagent Addition: Slowly add thionyl chloride (2-3 equivalents) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl gas.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the disappearance of the solid starting material.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive vapors.

-

The crude this compound can be purified by vacuum distillation if it is a liquid, or used directly in the next step if its purity is deemed sufficient.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in Section 1.1.

Section 3: Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it an excellent acylating agent. Its primary reactions involve nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form amides and esters, respectively.

Amide Bond Formation: The Gateway to Bioactive Molecules

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 1,3-thiazole-4-carboxamides. This reaction is fundamental to the incorporation of the thiazole moiety into peptide-like structures and other nitrogen-containing bioactive molecules.

The "Why": The Role of a Base

The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[8][9] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is typically added to neutralize the HCl as it is formed. Common choices for the base include:

-

Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used as they are non-nucleophilic and act solely as acid scavengers.

-

Pyridine: Pyridine can also be used as a base and solvent.

-

Excess Amine: If the amine starting material is inexpensive and readily available, a twofold excess can be used, where one equivalent acts as the nucleophile and the second equivalent acts as the base.

AcylChloride [label="this compound"]; Amine [label="Primary or Secondary Amine (R-NH₂ or R₂NH)"]; Base [label="Base (e.g., Et₃N)"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Amide [label="1,3-Thiazole-4-carboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="[Base-H]⁺Cl⁻"];

AcylChloride -> Tetrahedral_Intermediate [label="+ Amine"]; Tetrahedral_Intermediate -> Amide [label="- Cl⁻"]; Amine -> Byproduct [label="+ HCl (from reaction)"]; Base -> Byproduct [label="+ HCl (from reaction)"];

caption [label="Amide Formation Mechanism", shape=plaintext, fontsize=12]; }

Caption: Amide Formation Mechanism.Detailed Experimental Protocol: Synthesis of a 1,3-Thiazole-4-carboxamide

This protocol provides a general procedure for the coupling of this compound with an amine.

Safety Precaution: Handle this compound and amines in a well-ventilated fume hood. Wear appropriate PPE.

Materials:

-

This compound

-

A primary or secondary amine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide can be purified by recrystallization or silica gel column chromatography to afford the pure product.

Characterization: Confirm the structure of the purified amide using NMR, IR, and mass spectrometry.

Ester Formation: Expanding the Synthetic Toolbox

In a similar fashion to amide formation, this compound reacts with alcohols to produce 1,3-thiazole-4-carboxylates (esters). This reaction is also typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[2]

Detailed Experimental Protocol: Synthesis of a 1,3-Thiazole-4-carboxylate

This protocol outlines a general procedure for the esterification of this compound.

Safety Precaution: Handle this compound and pyridine in a well-ventilated fume hood. Wear appropriate PPE.

Materials:

-

This compound

-

An alcohol (primary or secondary)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Setup: In a dry round-bottom flask, dissolve the alcohol (1 equivalent) and pyridine (1.1-1.5 equivalents) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add a solution of this compound (1 equivalent) in anhydrous DCM.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.

-

Workup:

-

Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude ester by silica gel column chromatography or distillation to obtain the final product.

Characterization: Characterize the purified ester by NMR, IR, and mass spectrometry.

Section 4: Applications in Drug Discovery and Development

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. This compound, as a key intermediate, provides a direct route to introduce this important pharmacophore into drug candidates.

Case Study: Dasatinib - A Tyrosine Kinase Inhibitor

Dasatinib (marketed as Sprycel) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] The chemical structure of Dasatinib features a central N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide core. The synthesis of a key intermediate for Dasatinib, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[11] The precursor, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, can be synthesized from a derivative of 1,3-thiazole-4-carboxylic acid, highlighting the importance of the chemistry discussed in this guide.[10][12]

Thiazole_Amide [label="2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide"]; Pyrimidine [label="4,6-Dichloro-2-methylpyrimidine"]; Dasatinib_Intermediate [label="N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Thiazole_Amide -> Dasatinib_Intermediate; Pyrimidine -> Dasatinib_Intermediate;

caption [label="Synthesis of a Key Dasatinib Intermediate", shape=plaintext, fontsize=12]; }

Caption: Synthesis of a Key Dasatinib Intermediate.Case Study: Ritonavir - An HIV Protease Inhibitor

Ritonavir is an antiretroviral drug from the protease inhibitor class used to treat HIV infection. The complex structure of Ritonavir contains a thiazole moiety, which was introduced to improve its pharmacokinetic profile. While the exact synthetic route may vary, the construction of the thiazole-containing fragment often involves chemistry derived from thiazole carboxylic acids, demonstrating the broader applicability of this class of reagents in the synthesis of complex pharmaceuticals.

Section 5: Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with care.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion: A Versatile Tool for a Healthier Future

This compound, though a simple molecule, represents a powerful tool in the hands of medicinal chemists. Its ability to readily introduce the biologically significant thiazole scaffold into a wide range of molecules through robust and well-understood reactions makes it a valuable asset in the drug discovery and development pipeline. By understanding its chemical properties, mastering its synthesis and handling, and appreciating its reactivity, researchers can continue to unlock its potential in creating the next generation of innovative medicines.

References

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. PubMed Central. Retrieved from [Link]

- Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.

-

Eureka | Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]

-

MDPI. (2023). Rational Design, Synthesis, and Biological Evaluation of Novel Thiazole/Thiazolidinones Multitarget Anti-Human Immunodeficiency Virus Molecules. MDPI. Retrieved from [Link]

-

Save My Exams. (2023, June 25). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

PubMed. (2000). Novel Inhibitors of HIV Protease: Design, Synthesis and Biological Evaluation of Picomolar Inhibitors Containing Cyclic P1/P2 Scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-62. Retrieved from [Link]

-

Organic Syntheses. Procedure. Retrieved from [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. Retrieved from [Link]

-

YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

- Google Patents. CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

- Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

-

ResearchGate. (2022, July 9). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 1,3-Thiazole-4-carbonitrile. PubMed Central. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 38(5). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Semantic Scholar. Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Retrieved from [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

DergiPark. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(1), 326-339. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 2. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 10. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | 302964-08-5 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

1,3-thiazole-4-carbonyl chloride CAS number

An In-Depth Technical Guide to 1,3-Thiazole-4-carbonyl Chloride (CAS No. 3745-79-7) for Advanced Research and Development

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structure, combining a reactive acid chloride functional group with the biologically significant thiazole scaffold, makes it an invaluable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental properties, synthesis, chemical reactivity, state-of-the-art applications, and critical safety protocols. The CAS Number for this compound is 3745-79-7 .[1][2][3][4]

The 1,3-thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds and natural products.[5][6] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][7][8] The carbonyl chloride moiety provides a highly reactive site for nucleophilic acyl substitution, enabling facile formation of amide, ester, and ketone linkages. This guide aims to equip the reader with the expert knowledge required to effectively and safely utilize this potent reagent in research and development endeavors.

Physicochemical Properties and Characterization

Accurate characterization of this compound is paramount for its successful application. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 3745-79-7 | [1][2][4] |

| Molecular Formula | C₄H₂ClNOS | [1][2] |

| Molecular Weight | 147.58 g/mol | [1][2][4] |

| Appearance | Off-white to yellow solid | [9] |

| Purity | Typically >95% | [4] |

| Synonyms | 4-(Chlorocarbonyl)-1,3-thiazole, Thiazole-4-carbonyl chloride | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiazole ring. The proton at the C2 position would likely appear as a singlet at approximately δ 9.0-9.2 ppm, while the proton at the C5 position would appear as a singlet at δ 8.2-8.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would feature four signals. The carbonyl carbon of the acid chloride is expected in the δ 160-165 ppm range. The three carbons of the thiazole ring would have distinct chemical shifts, with C2 appearing around δ 155-158 ppm, C4 around δ 145-150 ppm, and C5 around δ 125-130 ppm.[11][12]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong, sharp absorption band between 1750-1800 cm⁻¹ , characteristic of the C=O stretching vibration of an acyl chloride. Additional bands corresponding to C=N and C=C stretching of the thiazole ring would be observed in the 1500-1650 cm⁻¹ region.

Synthesis of this compound

The most common and reliable method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Causality in Reagent Selection

-

Thionyl Chloride (SOCl₂): This is a cost-effective and highly effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification as they can be easily removed under vacuum or with a nitrogen stream.[13]

-

Oxalyl Chloride ((COCl)₂): Often preferred for smaller-scale or more sensitive substrates. It can be used under milder conditions than thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to form the Vilsmeier reagent in situ, which is the active chlorinating species. This method also produces only gaseous byproducts (CO, CO₂, HCl).

Standard Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis using thionyl chloride.

Objective: To convert 1,3-thiazole-4-carboxylic acid to this compound.

Materials:

-

1,3-thiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another high-boiling inert solvent like xylene)[13]

-

Ice-water bath

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere. Ensure the glassware is oven-dried to remove all traces of water.

-

Charging the Flask: To the flask, add 1,3-thiazole-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to create a slurry (approx. 5-10 mL per gram of acid).

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the slurry at room temperature. Causality: An excess of thionyl chloride is used to drive the reaction to completion. The addition should be slow as the initial reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours.

-

In-Process Validation: Monitor the reaction's completion by observing the cessation of HCl gas evolution. The solid starting material should fully dissolve, resulting in a clear solution.

-

Purification: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Trustworthiness: To ensure all volatile impurities are removed, the crude product can be co-evaporated with anhydrous toluene two or three times.

-

Product Isolation: The resulting residue is the crude this compound, which can often be used directly in the next step. For higher purity, vacuum distillation can be performed.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Applications

The utility of this compound stems from its dual reactivity: the electrophilic carbonyl carbon and the aromatic thiazole core. It is a cornerstone intermediate for synthesizing a vast array of derivatives for drug discovery.[14]

Key Reactions

-

Amide Bond Formation: This is the most common application. The acid chloride reacts readily with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to afford the corresponding 1,3-thiazole-4-carboxamides. These amides are prevalent in many bioactive molecules.

-

Ester Formation: Reaction with alcohols, typically in the presence of a base, yields 1,3-thiazole-4-carboxylates. This reaction is fundamental for creating prodrugs or modifying the solubility of a parent compound.

-

Friedel-Crafts Acylation: The acid chloride can acylate electron-rich aromatic or heteroaromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery

The 1,3-thiazole scaffold is a bioisostere for various other rings and is integral to many approved drugs and clinical candidates.[6][14][15] The use of this compound allows for the systematic exploration of the chemical space around this core, a key strategy in lead optimization.

-

Enzyme Inhibitors: Many kinase inhibitors incorporate thiazole-carboxamide moieties to interact with the hinge region of the ATP binding site.

-

Antimicrobial Agents: The thiazole ring is a component of several antibiotics. Derivatives synthesized from the title compound have been extensively studied for their antibacterial and antifungal properties.[5][8]

-

Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by targeting pathways such as tubulin polymerization.[14]

Handling, Storage, and Safety: A Self-Validating System

Trustworthiness in the laboratory is built on protocols that are inherently safe and verifiable. Due to its high reactivity, handling this compound requires strict adherence to safety procedures.

-

Hazard Profile:

Mandatory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to contain corrosive vapors. An eyewash station and safety shower must be immediately accessible.[18][19]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a full-face shield.

-

Lab Coat: A flame-retardant lab coat is required.

-

-

Dispensing: Use oven-dried glassware and perform transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Spill Management: In case of a small spill, absorb with an inert material like sand or vermiculite. Do NOT use water. Place the contaminated material in a sealed container for hazardous waste disposal.

Validated Storage Conditions

-

Container: Store in a tightly sealed container, preferably the original manufacturer's bottle.

-

Atmosphere: Store under an inert gas (nitrogen or argon).

-

Temperature: Keep in a cool, dry, and well-ventilated area away from heat sources.

-

Incompatibilities: Store away from water, moisture, strong bases, alcohols, and oxidizing agents.[16]

By understanding that the core danger—hydrolysis to HCl—drives these precautions, the protocol becomes a logical, self-validating system rather than a mere list of rules.

References

-

Title: 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Source: Chemical Synthesis Database URL: [Link]

-

Title: Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery Source: PubMed URL: [Link]

-

Title: Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: BEPLS URL: [Link]

- Title: Processes for preparing thiazole carboxylic acids Source: Google Patents URL

-

Title: SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES Source: ResearchGate URL: [Link]

-

Title: ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery Source: ResearchGate URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

-

Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]

-

Title: Problem #4: C6H10O3 - NMR Source: University of Calgary URL: [Link]

-

Title: 13 C-NMR Studies of Some Heterocyclically Substituted Chromones Source: Asian Journal of Chemistry URL: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 3745-79-7 [m.chemicalbook.com]

- 3. This compound | 3745-79-7 [chemicalbook.com]

- 4. 3745-79-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Best price/ this compound, tech grade CAS NO.3364-80-5, CasNo.3364-80-5 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 10. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. asianpubs.org [asianpubs.org]

- 13. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. bepls.com [bepls.com]

- 16. fishersci.com [fishersci.com]

- 17. aksci.com [aksci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. static.cymitquimica.com [static.cymitquimica.com]

Core Physicochemical & Structural Characteristics

An In-depth Technical Guide to 1,3-Thiazole-4-Carbonyl Chloride: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline a standard synthetic protocol, explore its chemical reactivity, and discuss its significance as a scaffold in the synthesis of pharmacologically active agents.

This compound is a reactive chemical intermediate valued for its bifunctional nature: the aromatic thiazole ring, a known pharmacophore, and the highly reactive acyl chloride group, which serves as a handle for synthetic elaboration.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement imparts distinct electronic properties that are crucial for its role in medicinal chemistry. The acyl chloride at position 4 is the primary site of reactivity, enabling the facile introduction of the thiazole moiety into larger molecular frameworks.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂ClNOS | [1][2] |

| Molecular Weight | 147.58 g/mol | [1][2][3] |

| Monoisotopic Mass | 146.95456 Da | [3][4] |

| CAS Number | 3745-79-7 | [1][2] |

| Canonical SMILES | C1=C(N=CS1)C(=O)Cl | [4] |

| InChIKey | FTECMELMYALUQZ-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 1.8 | [3] |

| Appearance | (Varies, typically a solid) | N/A |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a two-step process, starting from commercially available precursors. The foundational method for creating the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or its equivalent.[5][6] For this specific molecule, the process typically involves the synthesis of the corresponding carboxylic acid followed by a chlorination step.

Experimental Protocol: Synthesis via Chlorination of 1,3-Thiazole-4-Carboxylic Acid

This protocol describes the conversion of 1,3-thiazole-4-carboxylic acid to its corresponding acyl chloride. The causality for this choice rests on the high efficiency and straightforward nature of using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Step 1: Preparation of 1,3-Thiazole-4-Carboxylic Acid The precursor acid can be synthesized via methods such as the Hantzsch synthesis or by oxidation of a corresponding alcohol or aldehyde at the 4-position of the thiazole ring. For the purpose of this guide, we assume the starting carboxylic acid is available.

Step 2: Conversion to this compound

-

Materials:

-

1,3-Thiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene as solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

-

Methodology (using Thionyl Chloride):

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere. This self-validating system prevents moisture from entering, which would hydrolyze both the thionyl chloride and the product acyl chloride.

-

Reagents: To the flask, add 1,3-thiazole-4-carboxylic acid (1.0 eq). Suspend it in an excess of thionyl chloride (e.g., 5-10 eq), which can also serve as the solvent. Alternatively, use an anhydrous solvent like toluene.

-

Reaction: Heat the mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic SOCl₂ vapors.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation or recrystallization, though its reactive nature makes extensive purification challenging.

-

Diagram: Synthetic Workflow

Caption: General synthesis pathway from the carboxylic acid to the acyl chloride.

Chemical Reactivity and Mechanistic Considerations

The utility of this compound in drug development stems directly from the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles.[7] This reactivity provides a robust and versatile method for creating diverse libraries of thiazole-containing compounds.

The thiazole ring itself is relatively stable to many reaction conditions but can be functionalized further. The C2 position is the most susceptible to deprotonation and subsequent reaction with electrophiles.[6]

Core Reactions:

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications, as the amide bond is a cornerstone of peptide and drug structures.

-

Ester Formation: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) produces esters.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic systems in the presence of a Lewis acid catalyst.

-

Hydrolysis: The compound is sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid.[7]

Sources

- 1. This compound CAS#: 3745-79-7 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1,3-Thiazole-2-carbonyl chloride | C4H2ClNOS | CID 2795211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C4H2ClNOS) [pubchemlite.lcsb.uni.lu]

- 5. bepls.com [bepls.com]

- 6. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 7. Buy 1,3-Thiazole-5-carbonyl chloride | 41125-73-9 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 1,3-Thiazole-4-carbonyl Chloride from Thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-thiazole-4-carbonyl chloride, a critical building block in modern drug discovery. The thiazole motif is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and a wide array of biologically active agents.[1][2] This document details the chemical theory, optimal reaction conditions, a step-by-step experimental protocol, and critical safety considerations for the conversion of thiazole-4-carboxylic acid to its corresponding acyl chloride. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles, to empower researchers in pharmaceutical and chemical development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen that is of paramount importance in pharmaceutical sciences.[2][3] Its unique electronic properties and ability to engage in various biological interactions have solidified its role as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-diabetic properties.[1][4]

The conversion of thiazole-4-carboxylic acid to this compound is a key synthetic transformation. The resulting acyl chloride is a highly reactive intermediate, primed for nucleophilic acyl substitution. This reactivity makes it an invaluable precursor for the synthesis of a diverse library of amides, esters, and ketones, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

Theoretical Framework: From Carboxylic Acid to Acyl Chloride

The transformation of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. This conversion is crucial because the hydroxyl group is a poor leaving group, whereas the chloride ion is an excellent leaving group, thus activating the carbonyl group for subsequent reactions.[5]

Reagent Selection: Causality and Comparison

Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.

| Reagent | Formula | Boiling Point | Key Advantages | Key Disadvantages |

| Thionyl Chloride | SOCl₂ | 76 °C | Cost-effective; Gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[5][6][7] | Can be harsh; higher reaction temperatures may be required; potential for side reactions with sensitive functional groups.[8] |

| Oxalyl Chloride | (COCl)₂ | 63-64 °C | Milder reaction conditions; Gaseous byproducts (CO, CO₂, and HCl) simplify workup.[9] | More expensive than SOCl₂; can decompose to phosgene.[9] |

| Phosphorus Pentachloride | PCl₅ | 160 °C (sublimes) | Highly reactive. | Solid reagent, can be difficult to handle; byproduct (POCl₃) has a high boiling point, complicating purification.[7] |

For the synthesis of this compound, thionyl chloride is the reagent of choice due to its high efficiency, cost-effectiveness, and the straightforward removal of byproducts.

Mechanism of Action: The Role of Thionyl Chloride

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established mechanism. The process is often accelerated by a catalytic amount of N,N-dimethylformamide (DMF).

-

Formation of the Acyl Chlorosulfite: The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[6][10]

-

Intermediate Formation: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate and releases a chloride ion.[6]

-

Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[5][10]

-

Tetrahedral Intermediate Collapse: This forms a tetrahedral intermediate which subsequently collapses. The intermediate breaks down to yield the final acyl chloride product, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][10] The irreversible loss of these gases from the reaction mixture drives the equilibrium towards the product side.[6]

Catalysis with DMF: The addition of catalytic DMF accelerates the reaction by forming a Vilsmeier reagent, an imidoyl chloride derivative, which is a more potent chlorinating agent than thionyl chloride itself.[9][11] However, this can also lead to the formation of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, necessitating careful risk assessment.[11]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

-

Reagents:

-

Thiazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂) (≥99% purity)

-

Anhydrous dichloromethane (DCM) or Toluene

-

Catalytic N,N-dimethylformamide (DMF) (optional)

-

-

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser with a gas outlet/drying tube (filled with CaCl₂ or Drierite)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Reaction Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure

-

Preparation: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the apparatus is moisture-free by flame-drying under a stream of inert gas (e.g., nitrogen or argon) or by oven-drying.

-

Charging Reagents: To the flask, add thiazole-4-carboxylic acid (1.0 equivalent) and a suitable anhydrous solvent like toluene or xylene. A patent describes a procedure using 6.5 g of thiazole-4-carboxylic acid in 20 ml of xylene.[12]

-

Addition of Thionyl Chloride: Cool the stirred suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise via a syringe or dropping funnel. A typical procedure may involve reacting the acid with thionyl chloride for several hours at room temperature.[12]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler or test with moist pH paper at the condenser outlet).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Isolation: Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[13] The resulting crude this compound is often a solid or high-boiling liquid and can be used in the next step without further purification for many applications.[9] If higher purity is required, vacuum distillation may be employed.

Safety and Handling

Extreme caution is mandatory when performing this synthesis.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂ and HCl).[14][15][16] Causes severe skin burns and eye damage.[14]

-

Handling: Always handle thionyl chloride in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[16][17] Ensure an eyewash station and safety shower are immediately accessible.[17]

-

Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material.

-

-

This compound:

-

Hazards: As an acyl chloride, it is corrosive and moisture-sensitive. It will react with atmospheric moisture to release HCl.

-

Handling: Handle in an inert, dry atmosphere whenever possible. Store in a tightly sealed container in a cool, dry place.

-

-

Gas Byproducts (HCl, SO₂):

-

Hazards: Both are toxic and corrosive respiratory irritants.

-

Control: The reaction must be conducted in a fume hood. The gas stream exiting the condenser should be passed through a scrubber containing a sodium hydroxide solution to neutralize the acidic gases.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Expect a strong C=O stretching band for the acyl chloride at a characteristic wavenumber (typically ~1750-1800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic peaks for the thiazole ring protons.

-

¹³C NMR: The spectrum will show a characteristic downfield signal for the carbonyl carbon.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from thiazole-4-carboxylic acid using thionyl chloride is a fundamental and enabling transformation for medicinal chemistry and drug development. By understanding the underlying reaction mechanism, adhering to a robust experimental protocol, and prioritizing stringent safety measures, researchers can reliably produce this valuable synthetic intermediate. This guide provides the necessary technical detail and practical insights to successfully and safely perform this important chemical conversion, paving the way for the discovery of novel thiazole-based therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. 3

-

Anonymous. An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Health and Medical Sciences, 2024. 4

-

Anonymous. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 2024.

-

Anonymous. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

-

Anonymous. An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research, 2023. 2

-

Anonymous. Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver.

-

James Ashenhurst. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry, 2011.

-

Anonymous. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. American Chemical Society.

-

Fisher Scientific. SAFETY DATA SHEET - Thionyl chloride. 2009.

-

Sigma-Aldrich. SAFETY DATA SHEET - Thionyl chloride. 2024.

-

Carl ROTH. Safety Data Sheet: Thionyl chloride.

-

Actylis Lab Solutions. Thionyl chloride MSDS. 2010.

-

Lanxess. Thionyl chloride - Product Safety Assessment. 2015.

-

Abdelhamid "Bioman" Khodja. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube, 2024.

-

Various Authors. How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate, 2016.

-

Anonymous. Procedure - Synthesis of Aza-Oxindoles. Organic Syntheses.

-

Sarett, Lewis H. Processes for preparing thiazole carboxylic acids. Google Patents, 1966.

-

BLD Pharm. Thiazole-4-carbonyl chloride.

-

Pizey, J. S. Synthetic uses of thionyl chloride. Journal of Sulfur Chemistry, 1976.

-

Anonymous. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 2016.

-

Jim Clark. converting carboxylic acids into acyl (acid) chlorides. Chemguide.

-

Davis, M., & Scanlon, D. B. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 1977.

-

Organic Chemistry Portal. Acyl chloride synthesis.

-

Anonymous. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI, 2023.

-

Kahleel, S. S., Waleed, A., & Hassen, A. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 2025.

-

Sigma-Aldrich. Thiazole-2-carbonyl chloride reagent.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. lanxess.com [lanxess.com]

- 17. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Thiazole-4-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1,3-thiazole-4-carbonyl chloride, a key building block in medicinal chemistry and materials science. As a reactive acylating agent, its purity and structural integrity are paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.

The thiazole moiety is a prominent scaffold in numerous pharmaceuticals due to its diverse biological activities.[1][2] The ability to accurately characterize derivatives such as this compound is crucial for advancing drug discovery and development programs. This guide is structured to provide not only the spectral data but also the rationale behind the interpretation, empowering researchers to confidently assess this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds, while DMSO-d₆ can be used for more polar samples.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the thiazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.1 - 9.3 | Doublet | ~2.0 - 2.5 |

| H-5 | ~8.8 - 9.0 | Doublet | ~2.0 - 2.5 |

Causality of Chemical Shifts and Coupling:

-

H-2 Proton: The proton at the C-2 position is adjacent to the electronegative nitrogen and sulfur atoms, which deshield it, causing its resonance to appear at a high chemical shift.

-

H-5 Proton: The proton at the C-5 position is influenced by the adjacent sulfur atom and the electron-withdrawing carbonyl chloride group at C-4, also resulting in a downfield shift.

-

Coupling: The H-2 and H-5 protons exhibit a small through-bond coupling, resulting in a doublet for each signal. The magnitude of this coupling constant is characteristic of long-range coupling in five-membered heterocyclic rings.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~160 - 165 |

| C-2 | ~155 - 160 |

| C-4 | ~145 - 150 |

| C-5 | ~130 - 135 |

Interpretation of Carbon Chemical Shifts:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is highly deshielded and appears at the lowest field.

-

Ring Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and the substituent. C-2 and C-4, being directly attached to the electronegative nitrogen atom, are found at lower fields compared to C-5. The carbonyl chloride group at C-4 further deshields this carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for direct analysis of a small amount of the sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit several key absorption bands.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Acid Chloride) | ~1770 - 1810 | Strong |

| C=N Stretch (Thiazole Ring) | ~1500 - 1600 | Medium |

| C-Cl Stretch | ~650 - 800 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3100 - 3150 | Medium-Weak |

Expert Insights on Vibrational Frequencies:

-

Carbonyl Stretch: The C=O stretching frequency of an acid chloride is characteristically high due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the carbonyl double bond.[3][4] This is a key diagnostic peak.

-

Thiazole Ring Vibrations: The C=N and other ring stretching vibrations provide a fingerprint for the thiazole core.

-

C-Cl Stretch: The carbon-chlorine stretch appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small, volatile molecules like this compound. Electrospray Ionization (ESI) can also be used, particularly for softer ionization.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

MS Spectral Data and Interpretation

Expected Molecular Ion Peak:

The molecular formula of this compound is C₄H₂ClNOS. The expected monoisotopic mass is approximately 146.95 g/mol .[5] The mass spectrum will show a molecular ion peak (M⁺) at m/z 147. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) will be observed at m/z 149, with an intensity of approximately one-third of the M⁺ peak.

Predicted Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways.

Fragmentation pathway of this compound.

Interpretation of Fragmentation:

-

Loss of Chlorine: The initial and most favorable fragmentation is the loss of a chlorine radical to form a stable acylium ion at m/z 112.

-

Loss of Carbon Monoxide: The acylium ion can then lose a molecule of carbon monoxide to yield the thiazole cation at m/z 84.

-

Ring Fragmentation: Further fragmentation of the thiazole ring can lead to smaller fragments, such as the loss of a sulfur atom to give a fragment at m/z 52.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic chemical shifts in ¹H and ¹³C NMR, the diagnostic vibrational frequencies in IR, and the predictable fragmentation pattern in MS collectively offer a detailed molecular fingerprint. This guide provides researchers with the foundational knowledge and practical insights necessary to confidently utilize and interpret the spectroscopic data of this important chemical entity in their scientific endeavors.

References

-

MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

-

ResearchGate. (2022). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. Retrieved from [Link]

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-4-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-2-carbonyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Retrieved from [Link]

-

Chemical Review and Letters. (2022). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of (trimethylsilyl)thiazoles and reactions with carbonyl compounds. Selectivity aspects and synthetic utility. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 1,3-Thiazole-4-Carbonyl Chloride

Foreword: Navigating the Reactivity of a Versatile Synthetic Building Block

1,3-Thiazole-4-carbonyl chloride is a pivotal intermediate in the landscape of pharmaceutical and materials science research. The thiazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The acyl chloride functional group, in turn, renders the molecule an exceptionally reactive and versatile building block for constructing amides, esters, and other key linkages in complex molecular architectures.[3][4][5]

However, the very reactivity that makes this compound so valuable also presents significant challenges regarding its stability, storage, and handling.[3] This guide is designed for researchers, chemists, and drug development professionals who utilize this compound. It moves beyond standard safety data sheet (SDS) recommendations to provide a deeper, mechanistic understanding of its instability, offering field-proven protocols to ensure its integrity from the stockroom to the reaction flask. By understanding the "why" behind the procedures, scientists can maintain the quality of their starting material, leading to more reliable, reproducible, and successful synthetic outcomes.

The Chemical Core: Understanding Inherent Reactivity and Decomposition Pathways

The stability of this compound is fundamentally governed by the electrophilic nature of its carbonyl carbon. This reactivity is amplified by the potent electron-withdrawing effects of both the adjacent chlorine atom and the aromatic thiazole ring.[3] This inherent electronic configuration makes the molecule highly susceptible to nucleophilic attack, which is the primary driver of its degradation.

Primary Degradation Pathway: Hydrolysis

The most immediate and critical stability concern is rapid hydrolysis upon contact with moisture.[4][6] Even atmospheric humidity is sufficient to initiate this vigorous and often exothermic reaction.[7]

Mechanism: The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate to generate the corresponding 1,3-thiazole-4-carboxylic acid and hydrogen chloride (HCl) gas.[4][7][8] The HCl generated can further catalyze the degradation of other molecules.

Caption: Primary decomposition pathway via hydrolysis.

This reaction is practically irreversible and leads to a loss of the desired reactive species, introducing acidic impurities into the material.[7]

Reactivity with Other Nucleophiles

The same reactivity principle applies to other common laboratory nucleophiles, which are incompatible materials for storage.

-

Strong Bases: Can deprotonate the thiazole ring or promote elimination/decomposition reactions.[6]

Thermal and Photochemical Stability

While stable under recommended cool conditions, elevated temperatures will accelerate the rate of decomposition, particularly if trace amounts of moisture are present.[9] During a fire, hazardous decomposition products are generated, including toxic gases like hydrogen chloride, carbon oxides, nitrogen oxides, and sulfur oxides.[6][10] There is limited specific data on photochemical instability; however, as a general best practice for highly reactive compounds, storage in amber vials or protection from direct light is strongly advised.

Protocol for Long-Term Storage and Safe Handling

A self-validating system for storage and handling is one where the procedures inherently minimize exposure to destabilizing factors. The core principle is the strict exclusion of atmospheric moisture.

Optimal Storage Conditions

Proper storage is the first line of defense in preserving the compound's purity.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2°C - 8°C.[11] | Reduces the kinetic rate of any potential degradation reactions. |

| Atmosphere | Under a dry, inert gas (Nitrogen or Argon).[11] | Prevents contact with atmospheric moisture, the primary degradation source. |

| Container | Tightly sealed glass bottle with a secure, lined cap. | Glass is inert. A tight seal is critical to maintain the inert atmosphere. |

| Location | Cool, dry, well-ventilated area.[9][10][12] | Ensures ambient conditions do not compromise the container and provides safety. |

Incompatible Materials

Store segregated from the following substances to prevent accidental contact and violent reactions.

| Incompatible Class | Examples | Hazard |

| Water/Moisture | Humidity, wet glassware | Rapid hydrolysis, release of corrosive HCl gas.[6] |

| Strong Bases | Sodium hydroxide, amines | Exothermic reaction, potential for violent decomposition.[6] |

| Alcohols | Methanol, ethanol | Forms esters, loss of starting material.[3] |

| Strong Oxidizing Agents | Peroxides, nitrates | Risk of vigorous, potentially explosive reaction.[6] |

| Metals | Aluminum, galvanized steel | Avoid containers made of these materials as they can be corroded by HCl.[11][12] |

Step-by-Step Handling and Dispensing Workflow

Handling must always be performed with the assumption that the compound is highly corrosive, moisture-sensitive, and irritating.[6][10]

Mandatory PPE:

-

Nitrile or neoprene gloves

-

Chemical splash goggles and a full-face shield

-

Flame-retardant lab coat

Caption: Workflow for the safe handling of this compound.

Causality Behind Key Steps:

-

Step 3 (Equilibration): Removing a cold container directly into ambient air causes atmospheric moisture to condense on its surfaces, which can be introduced into the bottle upon opening. Allowing it to warm to room temperature first prevents this.

-

Step 4 (Inert Gas Purge): Briefly flushing the headspace with a gentle stream of nitrogen or argon before and after dispensing displaces any moist air that may have entered.

-

Step 8 (Quenching): Equipment should be immediately quenched with an anhydrous solvent to remove residue, followed by a nucleophilic solvent like isopropanol to safely destroy any remaining acyl chloride before standard washing.

Quality Control: Methods for Purity Assessment

Regularly assessing the purity of this compound, especially in older stock, is crucial for reliable chemistry. Direct analysis is often complicated by the compound's reactivity.[13]

Spectroscopic and Chromatographic Methods

| Method | Protocol & Interpretation | Limitations |

| ¹H NMR Spectroscopy | Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) indicates hydrolysis. Compare the integration of this peak to the thiazole ring protons to quantify degradation. | Requires strictly anhydrous handling and NMR solvent to prevent hydrolysis during the analysis itself.[13] |

| HPLC | Direct analysis is challenging due to on-column hydrolysis.[13] A common method is derivatization: quench a known quantity of the acyl chloride in a solution of a nucleophile (e.g., benzyl alcohol or a UV-active amine) with a non-nucleophilic base. Analyze the resulting stable ester or amide by reverse-phase HPLC.[14][15] | This is an indirect method that measures the purity of the starting material based on the yield of the derivative. |